REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([N:9]=NC2C=CC=CC=2)[CH:5]=[CH:4][C:3]=1[OH:17]>C(O)C.[Pd]>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([OH:17])=[C:2]([F:1])[C:7]=1[F:8]
|
Name
|
|
Quantity
|
61 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1F)N=NC1=CC=CC=C1)O
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed
|
Type
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FILTRATION
|
Details
|
On completion of hydrogen uptake, the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator, in the course of which the product
|
Type
|
CUSTOM
|
Details
|
already crystallized out
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
WASH
|
Details
|
washed with a little cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 4 hours
|
Duration
|
4 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |